molecular formula C16H16O2 B8407601 1-(3-Methoxyphenyl)-indan-1-ol

1-(3-Methoxyphenyl)-indan-1-ol

Cat. No.: B8407601
M. Wt: 240.30 g/mol
InChI Key: HDBPJDSYYCWLML-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-indan-1-ol is a substituted indanol derivative featuring a methoxyphenyl group at the 3-position of the indan ring. Indanol derivatives are widely explored for their biological activities, including enzyme inhibition and antioxidant properties, due to their rigid bicyclic framework and functional group versatility .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C16H16O2/c1-18-14-7-4-6-13(11-14)16(17)10-9-12-5-2-3-8-15(12)16/h2-8,11,17H,9-10H2,1H3

InChI Key

HDBPJDSYYCWLML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC3=CC=CC=C32)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Substituted Indan-1-ol Derivatives

Compound Name Substituents Yield (%) Key NMR Features (δ, ppm) Reference
1-(4-Hydroxybutyl)-5-(3-hydroxyphenyl)indan-1-ol (13a) 3-hydroxyphenyl, 4-hydroxybutyl 60 1H-NMR: δ 7.15 (d, aromatic), 3.65 (m, -OH)
1-(4-Hydroxybutyl)-5-(4-methoxyphenyl)indan-1-ol (13c) 4-methoxyphenyl, 4-hydroxybutyl 80 1H-NMR: δ 7.30 (d, aromatic), 3.82 (s, -OCH3)
This compound (hypothetical) 3-methoxyphenyl N/A Predicted: δ ~7.1–7.4 (aromatic), 3.80 (s, -OCH3)

Key Observations :

  • Substituent Position : The position of the methoxy group (3- vs. 4-) significantly affects synthesis efficiency. Compound 13c (4-methoxyphenyl) achieved an 80% yield, higher than 13a (3-hydroxyphenyl, 60%), suggesting steric or electronic advantages at the para position .
  • NMR Shifts : Methoxy groups in the 3-position (hypothetical) may cause deshielding of adjacent aromatic protons compared to para-substituted analogs, as seen in δ 3.82 ppm for -OCH3 in 13c .

Comparison with Non-Indanol Derivatives

Table 2: Methoxyphenyl-Containing Alcohols

Compound Name Core Structure Substituents Melting Point (°C) Application/Activity Reference
1-(3-Methoxyphenyl)-2-methylpropan-1-ol Branched alcohol 3-methoxyphenyl, 2-methyl N/A Flavor/fragrance synthesis
1-(3-Chloro-5-methoxyphenyl)-2-methylpropan-1-ol Branched alcohol 3-chloro-5-methoxyphenyl, 2-methyl N/A Pharmaceutical intermediate

Key Observations :

  • Bioactivity : Chloro-methoxy derivatives (e.g., ) often exhibit enhanced lipophilicity and receptor binding compared to purely methoxy-substituted analogs, which may prioritize metabolic stability .
  • Synthetic Flexibility: Branched alcohols like 1-(3-Methoxyphenyl)-2-methylpropan-1-ol are synthesized via nucleophilic additions or Grignard reactions, contrasting with indanols’ reliance on cyclization or hydroboration .

Substituent Effects on Reactivity and Stability

  • Methoxy vs.
  • Electron-Donating Effects : The 3-methoxyphenyl group donates electrons via resonance, stabilizing intermediates in electrophilic substitutions. This contrasts with electron-withdrawing groups (e.g., -Cl in ), which may slow such reactions .

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